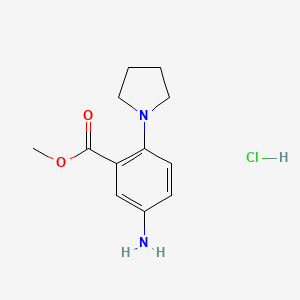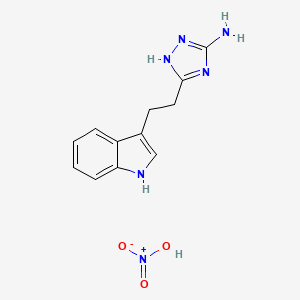
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that features both indole and triazole moieties Indole derivatives are known for their significant biological activities, while triazoles are recognized for their stability and diverse chemical reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the construction of the indole and triazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Both the indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, which are important intermediates in the synthesis of various natural products and pharmaceuticals .
科学的研究の応用
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Explored for its use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the triazole ring can form stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazole: Lacks the amine and nitrate groups, which can affect its reactivity and biological activity.
1H-indole-3-ethylamine: Lacks the triazole ring, which can limit its stability and range of applications.
1H-1,2,4-triazol-3-amine: Lacks the indole moiety, which can reduce its biological activity.
Uniqueness
5-(2-(1H-indol-3-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of both indole and triazole moieties, which confer a combination of stability, reactivity, and biological activity.
特性
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5.HNO3/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10;2-1(3)4/h1-4,7,14H,5-6H2,(H3,13,15,16,17);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHFGQDCTAOYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

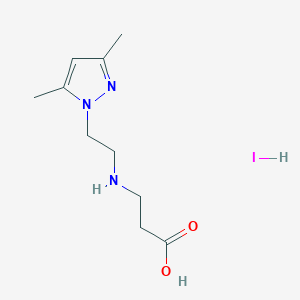
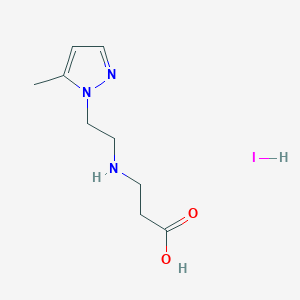

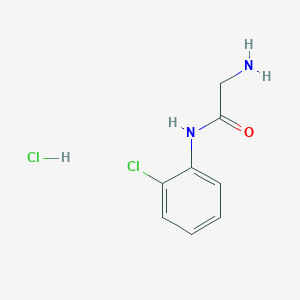
![(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855846.png)
![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855854.png)
![2-Aminobenzo[d]thiazol-6-ol hydrobromide](/img/structure/B7855862.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride](/img/structure/B7855864.png)
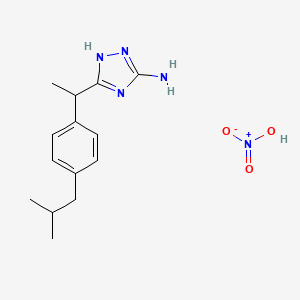
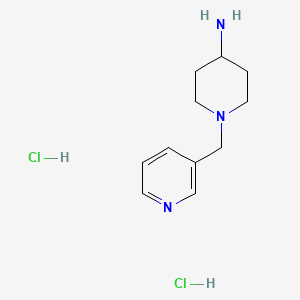
![N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride](/img/structure/B7855877.png)
